molecular formula C20H20N4O B2506166 (E)-2-cyano-N-(3-cyanophenyl)-3-(2,5-dimethyl-1-propylpyrrol-3-yl)prop-2-enamide CAS No. 931003-78-0

(E)-2-cyano-N-(3-cyanophenyl)-3-(2,5-dimethyl-1-propylpyrrol-3-yl)prop-2-enamide

Cat. No.: B2506166
CAS No.: 931003-78-0
M. Wt: 332.407
InChI Key: HLVANWVWJLOYRW-UHFFFAOYSA-N
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Description

(E)-2-cyano-N-(3-cyanophenyl)-3-(2,5-dimethyl-1-propylpyrrol-3-yl)prop-2-enamide is an organic compound characterized by its complex structure, which includes cyano groups, phenyl rings, and a pyrrole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (E)-2-cyano-N-(3-cyanophenyl)-3-(2,5-dimethyl-1-propylpyrrol-3-yl)prop-2-enamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrrole Ring: Starting with a suitable precursor, the pyrrole ring is synthesized through cyclization reactions.

    Introduction of the Cyano Groups: The cyano groups are introduced via nucleophilic substitution reactions.

    Formation of the Enamide Structure: The final step involves the formation of the enamide structure through condensation reactions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and efficiency.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the cyano groups, converting them into amines.

    Substitution: The phenyl ring and the pyrrole moiety can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.

Major Products:

    Oxidation Products: Oxidized derivatives of the pyrrole ring.

    Reduction Products: Amines derived from the reduction of cyano groups.

    Substitution Products: Various substituted phenyl and pyrrole derivatives.

Scientific Research Applications

(E)-2-cyano-N-(3-cyanophenyl)-3-(2,5-dimethyl-1-propylpyrrol-3-yl)prop-2-enamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.

    Industry: Utilized in the production of advanced materials, such as polymers and electronic components.

Mechanism of Action

The mechanism of action of (E)-2-cyano-N-(3-cyanophenyl)-3-(2,5-dimethyl-1-propylpyrrol-3-yl)prop-2-enamide involves its interaction with specific molecular targets. The cyano groups and the pyrrole ring play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

    (E)-2-cyano-N-(3-cyanophenyl)-3-(2,5-dimethyl-1-propylpyrrol-3-yl)prop-2-enamide: can be compared with other cyano-substituted enamides and pyrrole derivatives.

    N-(3-cyanophenyl)-3-(2,5-dimethyl-1-propylpyrrol-3-yl)prop-2-enamide: Lacks the (E)-2-cyano group, leading to different reactivity and properties.

    2-cyano-N-(3-cyanophenyl)-3-(2,5-dimethyl-1-propylpyrrol-3-yl)prop-2-enamide: Similar structure but different stereochemistry.

Uniqueness: The presence of multiple cyano groups and the specific arrangement of the pyrrole and phenyl rings make this compound unique. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

(E)-2-cyano-N-(3-cyanophenyl)-3-(2,5-dimethyl-1-propylpyrrol-3-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O/c1-4-8-24-14(2)9-17(15(24)3)11-18(13-22)20(25)23-19-7-5-6-16(10-19)12-21/h5-7,9-11H,4,8H2,1-3H3,(H,23,25)/b18-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLVANWVWJLOYRW-WOJGMQOQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=CC(=C1C)C=C(C#N)C(=O)NC2=CC=CC(=C2)C#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCN1C(=CC(=C1C)/C=C(\C#N)/C(=O)NC2=CC=CC(=C2)C#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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